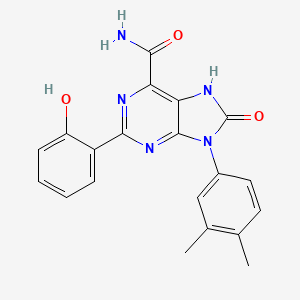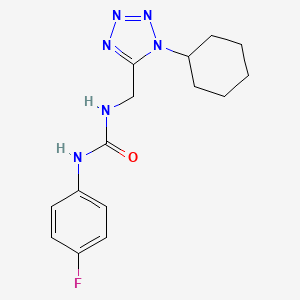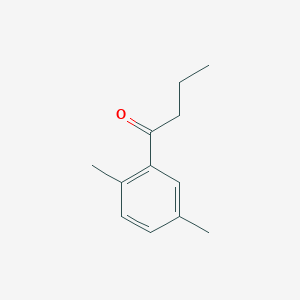
1-(2,5-Dimethylphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenyl)butan-1-one is a biochemical compound with the molecular formula C12H16O and a molecular weight of 176.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanone group (four carbon chain with a ketone functional group) attached to a 2,5-dimethylphenyl group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Physical And Chemical Properties Analysis
This compound is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Aplicaciones Científicas De Investigación
Interaction with Specific Solvents
Research by Varfolomeev et al. (2015) examined the interactions of butan-2-one in binary systems with alcohols and chloroform. This study highlighted how specific interactions, such as the breaking and formation of hydrogen bonds, influence the total enthalpy in these mixtures. The results can be pertinent to the understanding of solvent effects on compounds similar to 1-(2,5-Dimethylphenyl)butan-1-one, especially in terms of solvation and interaction dynamics with other molecules (Varfolomeev et al., 2015).
Enantioselective Properties
Collina et al. (2006) explored the enantioselective properties of N,N-dimethyl-3-(naphthalen-2-yl)-butan-1-amines, investigating their resolution via chiral HPLC. This research provides insights into the enantiopure compounds and their chromatographic separation, which is crucial for understanding the stereochemistry and potential biological interactions of related compounds such as this compound (Collina et al., 2006).
Innovative Synthesis Methods
Maghsoodlou et al. (2014) described a novel one-pot synthesis method for creating certain derivatives, showcasing the bond-forming efficiency and high yield. This method could potentially be adapted or serve as an inspiration for the synthesis of this compound derivatives, emphasizing the importance of efficient and high-yield synthesis methods in research (Maghsoodlou et al., 2014).
Ligand Properties in Drug Discovery
Urbano et al. (2011) discussed the potential of chemical modulators targeting specific receptors as novel mechanism-based drugs, highlighting the importance of selective antagonists. Though the specific receptor and compounds differ, the methodology and conceptual framework could offer valuable insights for research involving this compound as a potential ligand or modulator in drug discovery (Urbano et al., 2011).
Coordination Complexes and Molecular Structures
Research by Muresan et al. (2007) and Gradinaru et al. (2001) delved into the molecular and electronic structures of coordination complexes and compounds involving nickel and other elements. These studies offer a detailed look at the structural and spectroscopic properties, providing a foundation for understanding how this compound could interact in complex molecular structures or serve as a ligand in coordination chemistry (Muresan et al., 2007); (Gradinaru et al., 2001).
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard data for 1-(2,5-Dimethylphenyl)butan-1-one is not available, it’s important to handle all chemicals with care. General safety measures include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using the compound only in well-ventilated areas .
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQVLVGNNCOQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2639109.png)
![tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2639110.png)
![5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2639113.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/no-structure.png)
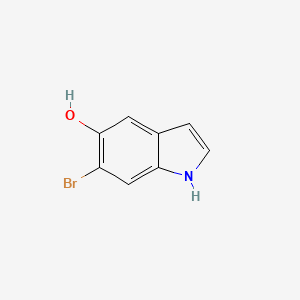
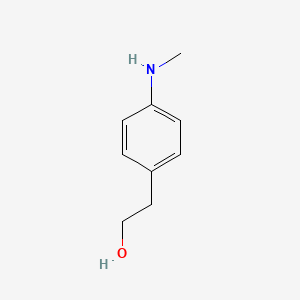
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2639123.png)
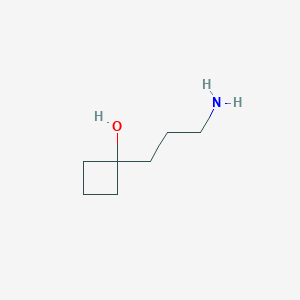
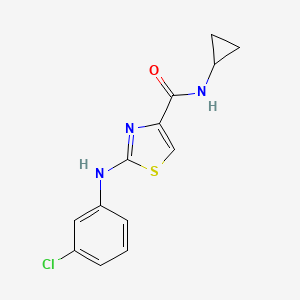
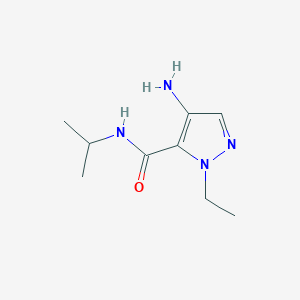
![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639128.png)
![ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2639129.png)
